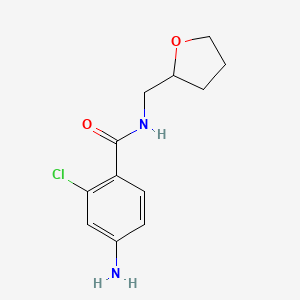

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide

Descripción

4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide (CAS: 953891-10-6) is a benzamide derivative with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol. The compound features a benzamide core substituted with a chlorine atom at the 2-position, an amino group at the 4-position, and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, including moderate polarity due to the oxolane ring and hydrogen-bonding capacity via the amide and amino groups .

The compound is classified as "Research Use Only" (RUO) and is utilized in synthetic chemistry and pharmaceutical research, though specific biological activities remain underexplored in the provided evidence.

Propiedades

IUPAC Name |

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-11-6-8(14)3-4-10(11)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSJLGYOTPPQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to form the amino group.

Chlorination: The amino-substituted benzene is chlorinated to introduce the chloro substituent at the desired position.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Análisis De Reacciones Químicas

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The chloro substituent can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups, including amino and chloro, allow for diverse chemical transformations. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Table 1: Common Reactions Involving 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to nitroso or nitro derivatives | Potassium permanganate |

| Reduction | Reduces chloro substituent to form the corresponding amine | Lithium aluminum hydride |

| Substitution | Substitutes chloro group with hydroxyl or alkoxy groups | Sodium hydroxide |

Biological Applications

Biological Probes

In biological research, 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide is utilized as a probe to study biological processes involving amino and chloro substituents. Its ability to form hydrogen bonds and electrostatic interactions with proteins makes it valuable for investigating protein-ligand interactions.

Case Study: Enzyme Inhibition

Research has demonstrated that similar compounds can inhibit specific enzymes, such as carbonic anhydrases (CAs). For instance, a study showed that certain derivatives exhibited significant inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This highlights the potential of compounds like 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide in developing enzyme inhibitors for therapeutic applications .

Industrial Applications

Production of Specialty Chemicals

The compound is also relevant in industrial chemistry for producing specialty chemicals and materials. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Mecanismo De Acción

The mechanism of action of 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability . The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives

Key Observations:

Substituent Effects: The oxolan-2-ylmethyl group in the target compound introduces a five-membered oxygen-containing ring, enhancing solubility compared to simpler alkyl chains (e.g., 2-hydroxyethyl in CID 43167679) . Chlorine and amino groups at the 2- and 4-positions are conserved in many derivatives, suggesting their role in electronic modulation and hydrogen bonding .

Molecular Weight and Complexity :

- The compound in has a significantly higher molecular weight (464.98 g/mol) due to bulky substituents (4-chlorobenzyl, 4-methoxyphenyl), which may limit bioavailability compared to smaller derivatives like Denipride (378.43 g/mol) .

Physicochemical and Crystallographic Insights

- Crystallinity : The crystal structure of 4-chloro-N-(2-methoxyphenyl)benzamide () reveals planar benzamide cores and intermolecular hydrogen bonding, which may influence solubility and melting points. The oxolane ring in the target compound could disrupt planarity, reducing crystallinity compared to simpler derivatives .

- Melting Points : Derivatives with polar substituents (e.g., hydroxyethyl, oxolane) generally exhibit lower melting points than those with aromatic or bulky groups .

Actividad Biológica

4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- CAS Number : 953891-10-6

The presence of a chloro group and an oxolan ring in its structure contributes to its unique biological properties.

Biological Activity Overview

The biological activities of 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Pseudomonas aeruginosa . It inhibits biofilm formation, which is crucial for the virulence of this pathogen. The mechanism involves interference with the quorum sensing system, leading to decreased cell adhesion and virulence factor suppression .

2. Anticancer Activity

In vitro studies have demonstrated that 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide has potential anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, including those derived from solid tumors. The compound's IC values suggest a promising therapeutic window for further development .

3. Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated. Its structural features may contribute to the modulation of inflammatory pathways .

Research Findings and Case Studies

The primary mechanisms through which 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide exerts its effects include:

- Inhibition of Biofilm Formation : By disrupting quorum sensing in bacteria like Pseudomonas aeruginosa.

- Induction of Apoptosis : In cancer cells, leading to cell cycle arrest and subsequent tumor growth inhibition.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide. Key areas for future investigation include:

- Detailed mechanistic studies to elucidate its interaction with specific molecular targets.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of structure–activity relationships (SAR) to optimize its biological activity.

Q & A

Q. Basic Synthesis & Optimization

- Key steps :

- Amide bond formation : React 4-amino-2-chlorobenzoic acid with oxolan-2-ylmethanamine using coupling agents like EDCl/HOBt or DCC .

- Substitution reactions : Optimize chlorinated positions via nucleophilic substitution (e.g., SNAr) under controlled pH and temperature .

- Condition optimization :

- Use polar aprotic solvents (DMF, DMSO) for amidation.

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-oxidation) .

How can computational methods enhance the design and optimization of this compound’s synthesis?

Q. Advanced Computational Design

- Reaction path search : Employ quantum chemical calculations (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine learning : Train models on PubChem reaction datasets to identify optimal catalysts/solvents for amidation or substitution steps .

- Example : ICReDD’s workflow integrates computational screening of reaction parameters (e.g., temperature, solvent polarity) to prioritize high-yield conditions .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Characterization

- Spectroscopy :

- NMR : Assign peaks for the oxolane ring (δ 1.8–4.2 ppm) and benzamide protons (δ 6.5–8.0 ppm) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Crystallography :

How can researchers resolve contradictions in crystallographic data for this compound?

Q. Advanced Data Analysis

- Multi-model refinement : Compare SHELXL outputs with alternative software (e.g., OLEX2) to validate hydrogen bonding and torsional angles .

- Twinned data handling : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

- Case study : The structure of a related benzamide derivative (Acta Cryst. E) resolved ambiguities via high-resolution data (R factor < 0.05) .

What are the potential pharmacological applications of this compound, and how can its bioactivity be validated?

Q. Basic Medicinal Chemistry

- Target identification : Screen against GPCRs or kinases due to structural similarity to gastrokinetic agents (e.g., AS-4370 analogs) .

- In vitro assays :

- Measure receptor binding affinity (e.g., radioligand displacement).

- Assess metabolic stability using liver microsomes .

How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

Q. Advanced SAR Strategies

- Substituent modulation :

- Computational docking : Model interactions with targets (e.g., 5-HT₄ receptors) to guide functional group modifications .

What methodological best practices ensure purity and stability during analytical testing?

Q. Methodological Quality Control

- Purity analysis :

- Stability studies :

- Conduct accelerated degradation under heat/humidity (ICH Q1A guidelines) .

How can molecular dynamics (MD) simulations predict this compound’s behavior in biological systems?

Q. Advanced Modeling

- Solvent interactions : Simulate solvation in water/lipid bilayers to estimate permeability (logP) .

- Target binding : Perform MD simulations of ligand-receptor complexes (e.g., 20 ns trajectories) to assess binding stability .

- Case study : AS-4370’s lack of dopamine D2 antagonism was validated via in silico docking and in vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.